molecular formula C15H12BrNO4 B5503411 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid

3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid

Cat. No. B5503411
M. Wt: 350.16 g/mol
InChI Key: QSFIQIIUBUQZFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid involves multiple steps, starting from basic aromatic acids or their derivatives. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, begins with 2-amino-5-methylbenzoic acid, which undergoes several reactions including oxidation and bromination to yield the final product (Cao Sheng-li, 2004). Similar multi-step synthetic routes might be applicable for the target compound, involving initial functionalization of the benzoic acid core followed by specific substitutions at designated positions.

Molecular Structure Analysis

The molecular structure of compounds akin to 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid is characterized by the presence of substituents that influence their chemical behavior. For instance, the presence of bromo and hydroxy groups in related molecules like 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid affects its reactivity and potential to form further derivatives (K. V. Laak & H. Scharf, 1989). Analyzing the molecular structure through techniques like IR, NMR, and MS is crucial for confirming the identity and purity of the synthesized compound.

Chemical Reactions and Properties

Chemical reactions involving compounds with a structure similar to the target molecule often include substitution reactions facilitated by the active functional groups. For example, (benzoylamino)methyl 4-hydroxybenzoate reacts with various reagents to form different derivatives, showcasing the reactivity of the benzoylamino and hydroxybenzoate groups (E. Popovski & K. Mladenovska, 2010). Such reactions are indicative of the chemical versatility of the target compound, allowing for a range of modifications and applications.

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

The research surrounding 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid primarily focuses on its synthesis and application as an intermediate in drug development, particularly for anticancer and antibacterial agents. A notable study by Cao Sheng-li (2004) details the synthesis of a key intermediate for anti-cancer drugs, highlighting the compound's significance in the inhibition of thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004).

Antibacterial Activity

Further research by Maruti S. Satpute et al. (2018) explored the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives, demonstrating significant antibacterial activity. This suggests potential applications of related compounds in developing new antibacterial agents (Satpute, M. S., Gangan, V., & Shastri, I., 2018).

Environmental and Cosmetic Applications

The compound's structural relatives, particularly those related to parabens (esters of para-hydroxybenzoic acid), have been extensively studied for their use as preservatives in cosmetics, pharmaceuticals, and food products. A comprehensive review by Camille Haman et al. (2015) addresses the occurrence, fate, and behavior of parabens in aquatic environments, indicating the environmental impact of these widely used preservatives (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).

Antioxidant and Neuroprotective Activities

Research on derivatives of 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid also extends to evaluating their antioxidant and neuroprotective activities. For instance, compounds related to 3-hydroxybenzoic acid have shown potential in treating neurodegenerative diseases like Alzheimer's, due to their ability to inhibit specific enzymes or protect neuronal cells (Lee, H.-Y., Fan, S.-j., Huang, F.-I., Chao, H.-Y., Hsu, K., Lin, T., Yeh, T., Lai, M.-J., Li, Y.-H., Huang, H.-L., Yang, C.-R., & Liou, J., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it were to be used as a drug, the benzoylamino group might interact with biological receptors .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

3-(benzamidomethyl)-5-bromo-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-11-6-10(13(18)12(7-11)15(20)21)8-17-14(19)9-4-2-1-3-5-9/h1-7,18H,8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFIQIIUBUQZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid

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